molecular formula C9H11F2N B2634187 (2R)-2-(2,4-Difluorophenyl)propan-1-amine CAS No. 2248209-94-9

(2R)-2-(2,4-Difluorophenyl)propan-1-amine

Cat. No.: B2634187
CAS No.: 2248209-94-9
M. Wt: 171.191
InChI Key: CYNSQWDKXKQAFJ-LURJTMIESA-N
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Description

(2R)-2-(2,4-Difluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center at the second carbon atom, making it optically active. The presence of two fluorine atoms on the phenyl ring can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4-Difluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 2,4-difluorobenzene.

    Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and amination, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2R)-2-(2,4-Difluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,4-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by binding to its targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,4-Difluorophenyl)propan-1-amine: The enantiomer of the compound with different optical activity.

    2-(2,4-Difluorophenyl)ethanamine: A structurally similar compound with a different carbon chain length.

    2-(2,4-Difluorophenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

(2R)-2-(2,4-Difluorophenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-(2,4-difluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNSQWDKXKQAFJ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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